molecular formula C10H6N2O B8250176 3-(Oxazol-4-yl)benzonitrile

3-(Oxazol-4-yl)benzonitrile

Cat. No. B8250176
M. Wt: 170.17 g/mol
InChI Key: XPPBCYRTNORBHA-UHFFFAOYSA-N
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Description

“3-(Oxazol-4-yl)benzonitrile” is a chemical compound that belongs to the class of organic compounds known as oxazoles . Oxazoles are compounds containing an oxazole ring, which is a five-membered aromatic ring with one oxygen atom, one nitrogen atom, and three carbon atoms .


Synthesis Analysis

The synthesis of oxazoles, including “3-(Oxazol-4-yl)benzonitrile”, often involves two main transformations: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These methods have been significantly improved and modernized over time to solve specific practical problems and expand the possibilities of organic synthesis .


Molecular Structure Analysis

The molecular structure of “3-(Oxazol-4-yl)benzonitrile” is characterized by an oxazole ring, which is a five-membered aromatic ring with one oxygen atom, one nitrogen atom, and three carbon atoms . The presence of the labile N–O bond in the oxazole ring allows for the generation of various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .


Chemical Reactions Analysis

The chemical reactions involving “3-(Oxazol-4-yl)benzonitrile” are likely to be influenced by the presence of the oxazole ring and the nitrile group. The oxazole ring can undergo various transformations due to the labile N–O bond . The nitrile group can participate in various reactions due to its polar nature.

Scientific Research Applications

Atom-Economical Synthesis

3-(Oxazol-4-yl)benzonitrile plays a role in atom-economic synthesis methods. A study by Zanakhov et al. (2021) demonstrates an atom-economic approach for preparing variously substituted 4H-pyrrolo[2,3-d]oxazoles, utilizing benzonitriles including 3-(Oxazol-4-yl)benzonitrile (Zanakhov et al., 2021).

Synthesis of Novel Compounds

Research by Nunno and Scilimati (1987) discusses the synthesis of novel 3-aryl-4,5-dihydro-5-hydroxy-1,2-oxazoles using substituted benzonitrile oxides (Nunno & Scilimati, 1987).

Photophysical and Photochemical Properties

Demirbaş et al. (2016) investigated the photophysical and photochemical properties of zinc(II) and lead(II) phthalocyanines, involving a similar benzonitrile derivative, highlighting its potential in photocatalytic applications (Demirbaş et al., 2016).

Novel Photochemical Reactions

Matveeva et al. (2009) explored novel photochemical reactions involving phosphonium-iodonium ylides and benzonitrile, leading to the formation of oxazole derivatives (Matveeva et al., 2009).

Synthesis of Heterocycles

Khalil, Berghot, and Gouda (2009) utilized a derivative of 3-(Oxazol-4-yl)benzonitrile in synthesizing new heterocycles, demonstrating its utility in creating novel compounds with potential antibacterial activity (Khalil, Berghot, & Gouda, 2009).

Electrocyclic Aromatic Substitution

Groundwater and Sharp (1992) examined the electrocyclic aromatic substitution by nitrile ylides, which may involve similar benzonitrile compounds, contributing to the understanding of nitrile ylide chemistry (Groundwater & Sharp, 1992).

Synthesis of Selective Androgen Receptor Modulators

Aikawa et al. (2017) discussed the synthesis of selective androgen receptor modulators using a 4-(pyrrolidin-1-yl)benzonitrile derivative, demonstrating its application in medicinal chemistry (Aikawa et al., 2017).

Future Directions

The future directions in the research and application of “3-(Oxazol-4-yl)benzonitrile” and other oxazoles could involve the development of new synthetic strategies, particularly metal-free routes, due to the drawbacks associated with metal-catalyzed reactions . Furthermore, given the wide spectrum of biological activities exhibited by oxazoles, there is potential for further exploration in the field of drug discovery .

properties

IUPAC Name

3-(1,3-oxazol-4-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-5-8-2-1-3-9(4-8)10-6-13-7-12-10/h1-4,6-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPBCYRTNORBHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=COC=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Oxazol-4-yl)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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